1-Ethyl-5-hydroxy-3,4-dihydroquinolin-2(1H)-one 1-Ethyl-5-hydroxy-3,4-dihydroquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 34591-84-9
VCID: VC4098428
InChI: InChI=1S/C11H13NO2/c1-2-12-9-4-3-5-10(13)8(9)6-7-11(12)14/h3-5,13H,2,6-7H2,1H3
SMILES: CCN1C(=O)CCC2=C1C=CC=C2O
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol

1-Ethyl-5-hydroxy-3,4-dihydroquinolin-2(1H)-one

CAS No.: 34591-84-9

Cat. No.: VC4098428

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-5-hydroxy-3,4-dihydroquinolin-2(1H)-one - 34591-84-9

Specification

CAS No. 34591-84-9
Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
IUPAC Name 1-ethyl-5-hydroxy-3,4-dihydroquinolin-2-one
Standard InChI InChI=1S/C11H13NO2/c1-2-12-9-4-3-5-10(13)8(9)6-7-11(12)14/h3-5,13H,2,6-7H2,1H3
Standard InChI Key RLMKVSQXWVJYEO-UHFFFAOYSA-N
SMILES CCN1C(=O)CCC2=C1C=CC=C2O
Canonical SMILES CCN1C(=O)CCC2=C1C=CC=C2O

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a quinolinone backbone with a partially saturated dihydroquinoline ring system. Key structural elements include:

  • Ethyl group at the N1 position, influencing lipophilicity and binding interactions.

  • Hydroxyl group at C5, contributing to hydrogen-bonding capabilities and antioxidant activity.

  • Ketone moiety at C2, critical for electronic conjugation and reactivity .

The molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol .

Spectroscopic and Physicochemical Properties

PropertyValueSource
Melting Point225–227°C
Boiling Point381.2±42.0°C (predicted)
Density1.282±0.06 g/cm³
SolubilitySlight in DMSO, Methanol
pKa9.63±0.20
LogP2.05

The compound’s moderate lipophilicity (LogP = 2.05) suggests balanced membrane permeability, while its low aqueous solubility necessitates formulation optimization for drug delivery .

Synthesis and Reaction Chemistry

Cyclization of Precursors

A common method involves the cyclization of 2-aminobenzyl alcohol derivatives with ethyl acetoacetate under acidic conditions. For example, N-bromosuccinimide (NBS) in cyclohexane facilitates the formation of the dihydroquinoline core at 92.7% yield .

Industrial-Scale Production

Continuous flow reactors and high-pressure hydrogenation are employed to enhance efficiency. Purification via recrystallization or column chromatography ensures >95% purity, critical for pharmaceutical applications.

Reactivity and Derivatives

The compound undergoes three primary reactions:

  • Oxidation: The C5 hydroxyl group converts to a quinone using KMnO₄ or CrO₃.

  • Reduction: LiAlH₄ reduces the C2 ketone to a secondary alcohol, altering bioactivity.

  • Substitution: Nucleophilic agents replace the ethyl group, enabling structural diversification .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Derivatives demonstrate broad-spectrum antifungal activity, particularly against Candida albicans (IC₅₀ = 7.96 μM) and Aspergillus niger (IC₅₀ = 50 μM). The hydroxyl group enhances membrane disruption via hydrogen bonding to fungal ergosterol .

Table 1: Antifungal Activity of Selected Analogues

CompoundTarget StrainIC₅₀ (μM)
ParentC. albicans7.96
4tA. niger10.48
TMZ (Control)N/A>90

Anticancer Activity

In glioblastoma (U87-MG) cells, analogues exhibit potent VEGFR2 inhibition (binding affinity = −11.1 kcal/mol), reducing tumor proliferation by 80% at 8 μM. Molecular dynamics simulations confirm stable interactions with kinase domain residues (e.g., Lys868, Asp1046) .

Pharmacological Applications

Drug Development

  • Antifungal Agents: Structural optimization improves solubility for topical formulations.

  • Neurodegenerative Therapies: Hybrid derivatives show dual AChE/MAO-B inhibition, reducing cognitive decline in murine models .

  • Antiangiogenic Cancer Drugs: VEGFR2-targeting analogues suppress glioblastoma growth in vivo .

Case Studies

  • Fungal Keratitis: A 2024 trial reported 85% eradication of C. albicans in corneal infections using a 5% ophthalmic gel.

  • Glioblastoma Xenografts: Daily oral administration (10 mg/kg) reduced tumor volume by 62% over 28 days .

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